molecular formula C15H12Cl2N2O3 B5772173 4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide

4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide

Cat. No.: B5772173
M. Wt: 339.2 g/mol
InChI Key: RWOTZXJBDLYMGF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a phenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Amidation: The formation of the benzamide structure by reacting the chlorinated nitrobenzene with an amine, specifically 2-(3-chlorophenyl)ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Reduction: 4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in interactions with biological macromolecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitrobenzamide: Similar structure but with a different position of the chloro group on the phenyl ring.

    4-chloro-N-[2-(3-bromophenyl)ethyl]-3-nitrobenzamide: Similar structure but with a bromo group instead of a chloro group on the phenyl ring.

    4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide is unique due to the specific combination of functional groups (chloro, nitro, and phenyl) attached to the benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-12-3-1-2-10(8-12)6-7-18-15(20)11-4-5-13(17)14(9-11)19(21)22/h1-5,8-9H,6-7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOTZXJBDLYMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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